Bis(2-ethylhexyl) fumarate
Description
Significance of Bis(2-ethylhexyl) Fumarate (B1241708) in Contemporary Chemical Research
The contemporary significance of Bis(2-ethylhexyl) fumarate, also known as dioctyl fumarate (DOF), stems primarily from its role in polymer science and material science. cymitquimica.comguidechem.com A primary area of research is its function as a plasticizer, particularly as an alternative to traditional phthalate-based plasticizers, which have faced scrutiny due to environmental and health concerns. smolecule.com The compound's ability to enhance the flexibility, durability, and thermal stability of polymers like polyvinyl chloride (PVC) makes it valuable for applications in coatings, adhesives, and plastics. smolecule.comcymitquimica.comguidechem.com
Furthermore, the presence of a double bond in the fumarate moiety allows this compound to act as a reactive monomer or comonomer in polymerization processes. cymitquimica.comontosight.ai It is used in copolymerization with monomers such as vinyl acetate (B1210297), vinyl chloride, and various acrylates to synthesize polymers with tailored properties. specialchem.com Research also explores its function as a reactive diluent in formulations for coatings and adhesives, where it can participate in the curing process to become part of the final polymer network. cymitquimica.com Its use in the synthesis of specialized copolymers for the cosmetics and pharmaceutical industries is another active area of investigation. ontosight.ai
Recent studies have also brought this compound into focus within environmental and analytical chemistry. Research has investigated its presence and migration from packaging materials, such as cardboard and plastics, into food and beverages. foodpackagingforum.orgresearchgate.neteasywater.com
Historical Context of Research on Fumarate Esters and Analogues
The study of fumaric acid esters (FAEs) dates back to the mid-20th century. Initial interest was largely driven by the biomedical field, beginning in the late 1950s with investigations into their therapeutic properties for skin conditions like psoriasis. dermnetnz.orgnih.goveuropa.eu These early studies focused on compounds like dimethyl fumarate (DMF) and monoethyl fumarate (MEF), which were found to possess immunomodulatory and anti-inflammatory effects. dermnetnz.orgnih.govnih.gov In 1994, a mixture containing DMF and salts of MEF was approved as a systemic treatment for psoriasis in Germany, marking a significant milestone in the clinical application of FAEs. nih.govnih.gov
The development of this compound (DEHF) occurred within a different context, driven by the needs of the growing polymer industry. It was first synthesized in the mid-20th century during a broader search for effective ester-based plasticizers for PVC. smolecule.com Commercial production began in the 1960s as industries sought alternatives to phthalate (B1215562) plasticizers like bis(2-ethylhexyl) phthalate (DEHP) due to increasing regulatory concerns. smolecule.comfrontiersin.org Academic interest in DEHF specifically began to grow in the 1980s, expanding beyond its role as an inert plasticizer to explore its potential as a reactive diluent in ultraviolet (UV)-curable coatings, leveraging the reactivity of its α,β-unsaturated ester structure. smolecule.com
Scope and Research Objectives Pertaining to this compound Studies
The objectives of research on this compound are diverse, reflecting its various industrial and scientific applications. Key areas of study include:
Synthesis and Chemical Properties: Research is directed at developing and refining synthesis methods, such as direct esterification of fumaric acid with 2-ethylhexanol or isomerization from its maleate (B1232345) analogue. smolecule.com Characterizing its fundamental chemical and physical properties is crucial for predicting its behavior in various applications. chemeo.comchemeo.com
Analytical and Environmental Science: A significant research scope involves the development of analytical methods, such as chromatography, to detect and quantify this compound in various matrices. researchgate.netsielc.com These studies are often aimed at understanding its migration from food contact materials and its potential presence in the environment. foodpackagingforum.orgresearchgate.net Some research has explored its potential to act as an endocrine disruptor, specifically for its antiestrogenic activity, though it was not found to be responsible for antiandrogenic effects observed in the same studies. foodpackagingforum.org
Data Tables
Table 1: Chemical Identification and Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | europa.eu |
| Synonyms | Dioctyl fumarate (DOF), Di(2-ethylhexyl) fumarate | biosynth.comcymitquimica.com |
| CAS Number | 141-02-6 | biosynth.comfishersci.ca |
| Molecular Formula | C₂₀H₃₆O₄ | biosynth.comcymitquimica.com |
| Molecular Weight | 340.50 g/mol | smolecule.combiosynth.com |
| Appearance | Colorless to slightly yellow liquid | smolecule.comcymitquimica.com |
| InChI Key | ROPXFXOUUANXRR-BUHFOSPRSA-N | cymitquimica.comfishersci.ca |
Table 2: Key Research Applications of this compound
| Application Area | Specific Use | Research Focus | Source(s) |
|---|---|---|---|
| Polymer Chemistry | Plasticizer | Enhancing flexibility and durability of polymers (e.g., PVC). | smolecule.comguidechem.com |
| Comonomer | Synthesis of copolymers with vinyl acetate, vinyl chloride, acrylates. | ontosight.aispecialchem.com | |
| Material Science | Coatings & Adhesives | Acting as a reactive diluent to improve performance characteristics. | smolecule.comcymitquimica.com |
| Film-Forming Agent | Used as a film-forming agent in various material applications. | smolecule.com | |
| Cosmetics | Emollient / Conditioning Agent | Formulation of creams, lotions, and hair care products. | smolecule.comontosight.ai |
| Pharmaceuticals | Excipient | Investigated for use in drug formulations to aid in controlled release. | smolecule.comontosight.ai |
Structure
2D Structure
Properties
IUPAC Name |
bis(2-ethylhexyl) (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPXFXOUUANXRR-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C/C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051710 | |
| Record name | 2-Ethylhexyl fumarate | |
| Source | EPA DSSTox | |
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Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [EPA ChAMP: Screening Level Hazard Characterization] | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(2-ethylhexyl) ester | |
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| Record name | 2-Ethylhexyl fumarate | |
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Vapor Pressure |
0.000059 [mmHg] | |
| Record name | 2-Ethylhexyl fumarate | |
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CAS No. |
141-02-6 | |
| Record name | 2-Ethylhexyl fumarate | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Ethylhexyl fumarate | |
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| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(2-ethylhexyl) ester | |
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| Record name | 2-Ethylhexyl fumarate | |
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| Record name | Bis(2-ethylhexyl) fumarate | |
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| Record name | DIETHYLHEXYL FUMARATE | |
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Synthetic Methodologies and Process Optimization for Bis 2 Ethylhexyl Fumarate
Esterification Pathways for Bis(2-ethylhexyl) Fumarate (B1241708) Production
The primary methods for synthesizing bis(2-ethylhexyl) fumarate revolve around esterification reactions, which can be broadly categorized into direct esterification and transesterification.
Direct Esterification Reaction Mechanisms and Catalysis
The most conventional and widely utilized method for producing this compound is the direct esterification of fumaric acid with 2-ethylhexanol. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the carboxylic acid, leading to the formation of an ester and water as a byproduct.
| Catalyst | Typical Concentration (wt% relative to fumaric acid) | Conversion Rate | Key Characteristics |
| Sulfuric Acid | 0.5 - 2.0% | 95 - 98% | High activity, low cost, but corrosive. |
| Phosphoric Acid | Not specified | Comparable to sulfuric acid | Reduced corrosivity. |
| p-Toluenesulfonic Acid | Not specified | 85 - 90% | Excellent catalytic performance. |
An alternative starting material for this synthesis is maleic anhydride (B1165640), which is first reacted with 2-ethylhexanol to form bis(2-ethylhexyl) maleate (B1232345). This intermediate is then isomerized to this compound either thermally or through catalysis.
Transesterification Processes and Catalytic Systems
Transesterification, also known as alcoholysis, offers an alternative route to this compound. This process involves the reaction of a different ester, typically a lower alkyl ester like dimethyl fumarate or diethyl fumarate, with 2-ethylhexanol. rsc.org The reaction results in the exchange of the alkoxy group of the starting ester with the 2-ethylhexyl group from the alcohol. rsc.org
This method is advantageous when the starting dialkyl fumarate is more readily available or when seeking to avoid the direct use of fumaric acid. The reaction is also equilibrium-driven, and the displaced lower-boiling alcohol is typically removed by distillation to drive the reaction to completion. rsc.org
Advanced Synthetic Approaches to this compound and Derivatives
Beyond traditional esterification, advanced synthetic methods are being investigated to produce fumarate derivatives and to improve the sustainability of the synthesis process.
Investigation of Diels-Alder Reaction Pathways for Fumarate Derivatives
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool in organic synthesis for the formation of six-membered rings. researchgate.netgoogle.com In this context, dialkyl fumarates, including derivatives like this compound, can act as dienophiles due to the electron-withdrawing nature of their ester groups, which activates the carbon-carbon double bond for reaction. researchgate.net
While less common for the direct synthesis of this compound itself, the Diels-Alder reaction is crucial for creating more complex molecules from fumarate building blocks. For instance, dimethyl fumarate has been shown to react with various dienes, and the stereoselectivity of these reactions can be influenced by Lewis acid catalysts and the use of chiral auxiliaries. smolecule.comgoogle.com The reaction proceeds via a concerted mechanism, where all bond-forming and bond-breaking occur in a single step. rsc.orggoogle.com The presence of water, in some cases, has been shown to accelerate the reaction and improve product purity. researchgate.net Intramolecular Diels-Alder reactions of fumarate esters have also been explored, demonstrating the versatility of this reaction in constructing complex cyclic systems. whiterose.ac.ukresearchgate.net
Application of Heterogeneous Catalysis in Fumarate Ester Synthesis
To overcome the challenges associated with homogeneous catalysts, such as corrosion and difficult separation, heterogeneous catalysts are being increasingly investigated for fumarate ester synthesis. These solid catalysts offer significant advantages, including simplified product purification, catalyst recyclability, and reduced environmental impact. smolecule.com
One notable example is the use of Amberlyst 36 Dry, a macroreticular sulfonic acid resin, which has demonstrated high catalytic activity in the synthesis of this compound, with conversion rates comparable to those of homogeneous acid catalysts. smolecule.com The use of such resins eliminates the need for neutralization and washing steps, streamlining the downstream processing. smolecule.com
Other solid acid catalysts that have shown promise in the synthesis of related esters, and could be applicable to this compound production, include:
Nano-SO4^2-/TiO2 : This heterogeneous catalyst has been successfully used for the synthesis of bis(2-ethylhexyl) succinate (B1194679), a structurally similar ester.
Composite solid superacid SO4^2-/ZrO2-TiO2 : This catalyst has been employed in the synthesis of bis(2-ethylhexyl) maleate. google.com
Heteropolyacids : A heteropolyacid with the formula H4[Ti(H2O)TiW11O39]·7H2O has been used as a recyclable catalyst for the synthesis of bis(2-ethylhexyl) maleate, demonstrating high activity and high esterification rates. google.com
Kinetic and Mechanistic Studies of this compound Synthesis
Understanding the kinetics and mechanism of this compound synthesis is crucial for optimizing reaction conditions and reactor design. Studies on the esterification of dicarboxylic acids, including those structurally related to fumaric acid, provide valuable insights into the reaction pathway.
The synthesis of diesters from dicarboxylic acids and alcohols is generally a two-step process. In the case of starting from an anhydride like maleic anhydride to produce a related ester, the first step, the formation of the monoester, is typically very fast and practically irreversible. The second step, the esterification of the monoester to the diester, is a slower, reversible reaction that requires a catalyst. researchgate.net
Kinetic studies on the synthesis of bis(2-ethylhexyl) phthalate (B1215562), another important diester, have shown that the second esterification step is the rate-determining step and follows first-order kinetics with respect to the monoester. researchgate.net Similarly, research on the synthesis of bis(4-(tert-butyl)benzyl) fumarate indicated first-order reaction kinetics with respect to the acid. researchgate.net For the non-catalytic synthesis of bis(2-ethylhexyl) sebacate (B1225510) at high pressures, reversible reaction kinetics were used to model the experimental data. rsc.org
These findings suggest that the synthesis of this compound from fumaric acid and 2-ethylhexanol likely proceeds through a consecutive reaction mechanism, with the formation of the monoester, mono(2-ethylhexyl) fumarate, as an intermediate. The subsequent conversion of the monoester to the diester is expected to be the slower, rate-limiting step of the process.
Green Chemistry Principles and Sustainable Production Routes for Fumarates
The shift towards environmentally benign manufacturing has spurred significant research into green chemistry principles for the production of fumarates, including this compound. This involves a holistic approach that considers the entire lifecycle of the product, from the sourcing of raw materials to the final synthesis and process optimization. The primary goals are to reduce reliance on petrochemical feedstocks, minimize waste, and utilize less hazardous substances.
A cornerstone of sustainable fumarate production is the bio-based synthesis of its precursor, fumaric acid. smolecule.comchemistryviews.org Traditionally derived from petroleum-based maleic acid, green routes now focus on fermentation and biocatalysis using renewable resources. inrs.ca This approach not only offers a more sustainable pathway but also aligns with the principles of a circular economy by valorizing waste streams.
Renewable Feedstocks for Fumaric Acid
The production of fumaric acid is increasingly moving away from petrochemical origins towards renewable biomass. chemistryviews.org This transition is driven by concerns over fossil fuel depletion and the environmental impact of traditional chemical synthesis. inrs.ca A variety of renewable feedstocks have been identified as viable substrates for the fermentative production of fumaric acid.
Agro-Industrial Residues: Materials such as apple pomace, sugarcane bagasse, and oil palm empty fruit bunches are being explored as low-cost and abundant feedstocks. inrs.camcgill.ca
Lignocellulosic Biomass: This complex plant material is a plentiful resource for producing the sugars necessary for fermentation. inrs.ca
Glycerol (B35011): A major byproduct of biodiesel production, crude glycerol can be efficiently converted into fumaric acid by certain microorganisms.
Carbon Dioxide (CO₂): In a novel approach, CO₂ from industrial off-gases is being utilized as a co-substrate with sugars in fermentation processes, representing a potential carbon-negative production route. chemistryviews.org A notable example is the use of the bacterium Basfia succiniciproducens, originally isolated from the rumen of a cow, which can be genetically modified to produce fumaric acid from sugar and CO₂. chemistryviews.org
The use of these renewable feedstocks is often coupled with advanced bioprocessing techniques to enhance efficiency. These include separate hydrolysis and fermentation (SHF), where the biomass is first broken down into sugars and then fermented, and simultaneous saccharification and fermentation (SSF), where these two steps occur in a single vessel. mcgill.ca
Enzymatic and Catalytic Innovations
The esterification of bio-based fumaric acid with 2-ethylhexanol to form this compound is another critical area for the application of green chemistry. Traditional synthesis often relies on strong, corrosive acid catalysts like sulfuric acid. smolecule.com Greener alternatives focus on milder conditions and more selective, recyclable catalysts.
Enzymatic Synthesis: Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (Novozym 435), have shown great promise in catalyzing the esterification of fumaric acid and related compounds. researchgate.netresearchgate.net This method offers high selectivity and operates under mild conditions, reducing energy consumption and the formation of byproducts. smolecule.com Studies on the synthesis of similar esters, such as 2-ethylhexyl oleate, have demonstrated high conversion rates and operational stability of the enzyme in solvent-free systems. nih.gov
Alternative Catalysts: Research into solid acid catalysts and recyclable ionic liquids is providing pathways to replace conventional mineral acids. researchgate.net For instance, inexpensive Brønsted acidic ionic liquids have been successfully used as both solvents and catalysts in the synthesis of the similar plasticizer bis(2-ethylhexyl) terephthalate (B1205515), creating a biphasic system that simplifies product separation and catalyst recycling. researchgate.net
Process Optimization and Intensification
Beyond feedstock and catalyst selection, process optimization is key to sustainable production. Continuous flow synthesis in microreactors offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, reduced reaction times, and improved safety. smolecule.com This approach leads to higher space-time yields and lower energy consumption. smolecule.com
Furthermore, alternative synthetic routes are being explored. One such route involves the isomerization of bis(2-ethylhexyl) maleate, which can be synthesized from maleic anhydride and 2-ethylhexanol. smolecule.comwikipedia.org The maleic anhydride itself can be derived from the oxidation of bio-based furfural. dicp.ac.cn Another innovative approach uses the Diels-Alder reaction with bio-based fumarates and 1,3-dienes to create novel plasticizer structures. researchgate.net
The integration of these green chemistry principles—from renewable feedstocks and biocatalysis to process intensification—is paving the way for the sustainable production of this compound and other fumarate-based compounds, reducing their environmental footprint and aligning with the growing demand for safer, bio-based chemicals. dokumen.pub
Data Tables
Table 1: Comparison of Fumaric Acid Production Methods
| Production Method | Feedstock | Key Features | Environmental Benefit |
| Petrochemical | Maleic Anhydride (from petroleum) | Traditional chemical conversion. | None; relies on fossil fuels and can produce toxic gases. inrs.ca |
| Fermentation | Glucose, Biomass, Agro-industrial residues | Uses microorganisms like Rhizopus oryzae. inrs.ca | Utilizes renewable carbon sources, can valorize waste streams. smolecule.cominrs.ca |
| CO₂-Assisted Fermentation | Sugar and CO₂ | Employs genetically modified bacteria like Basfia succiniciproducens. chemistryviews.org | Potential for a negative carbon footprint by utilizing waste CO₂. chemistryviews.org |
| Enzymatic Conversion | L-Malic Acid | Uses thermostable enzymes like fumarase. smolecule.com | Operates under mild conditions with high selectivity. smolecule.com |
Table 2: Green Synthetic Approaches for Fumarate Ester Production
| Approach | Catalyst/Method | Feedstocks | Advantages |
| Enzymatic Esterification | Immobilized Lipases (e.g., Novozym 435) | Bio-based Fumaric Acid, 2-Ethylhexanol | Mild reaction conditions, high selectivity, reduced byproducts, reusable catalyst. researchgate.netresearchgate.net |
| Ionic Liquid Catalysis | Brønsted Acidic Ionic Liquids | Fumaric Acid (or other diacids), 2-Ethylhexanol | Catalyst is also the solvent, easy separation and recycling, high conversion rates. researchgate.net |
| Continuous Flow Synthesis | Various (including acid catalysts) | Fumaric Acid, 2-Ethylhexanol | Process intensification, reduced energy use, improved safety and yield. smolecule.com |
| Isomerization Route | Thermal or Catalytic | Maleic Anhydride (can be bio-based), 2-Ethylhexanol | Alternative pathway utilizing a different starting material. smolecule.com |
Polymerization Science and Advanced Material Applications of Bis 2 Ethylhexyl Fumarate
Radical Polymerization of Bis(2-ethylhexyl) Fumarate (B1241708) as a Monomer
The radical polymerization of dialkyl fumarates (DRFs), including bis(2-ethylhexyl) fumarate, presents unique characteristics due to the 1,2-disubstituted ethylene (B1197577) structure of the monomer. unlp.edu.ar This configuration imposes significant steric hindrance, which was initially thought to prevent homopolymerization altogether. unlp.edu.ar However, subsequent research demonstrated that polymerization is possible, leading to polymers with a poly(substituted methylene) structure. unlp.edu.arkpi.ua The polymerization reactivity and the properties of the resulting polymer are highly dependent on the structure of the ester groups. researchgate.net
Despite the slow kinetics, the steric hindrance also reduces the rate of bimolecular termination (kt) to a greater extent than the propagation rate (kp). 213.55.90nii.ac.jp This decrease in kt relative to kp facilitates the formation of high molecular weight polymers, particularly with bulky ester substituents like t-butyl. 213.55.90 The polymerization of various dialkyl fumarates, including those with isopropyl, cyclohexyl, and 2-ethylhexyl groups, has been investigated, showing that the reactivity is sensitive to the alkyl group's structure. unlp.edu.ar Studies using microwave irradiation have been shown to significantly enhance the polymerization rates of dialkyl fumarates compared to conventional thermal conditions. unlp.edu.arunlp.edu.ar
Table 1: Reactivity Order of Dialkyl Fumarates (DRF) in Radical Polymerization This table illustrates the relative reactivity of different fumarate esters under radical polymerization conditions.
| Monomer | Alkyl Group (R) | Relative Reactivity |
|---|---|---|
| DCHF | Cyclohexyl | Highest |
| DIPF | Isopropyl | High |
| DEHF | 2-Ethylhexyl | Medium |
| DPEF | 2-Phenylethyl | Lowest |
Data sourced from a comparative study on the effect of DRF structure on polymerization kinetics. unlp.edu.ar
The advent of controlled radical polymerization (CRP) techniques has provided more effective methods for synthesizing well-defined polymers from sterically hindered monomers like fumarate esters. unlp.edu.arconicet.gov.ar These methods allow for the production of polymers with controlled molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures. google.com
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method suitable for a wide range of monomers, including dialkyl fumarates. researchgate.net This technique utilizes a chain transfer agent (CTA), typically a dithioester or trithiocarbonate (B1256668), to mediate the polymerization, conferring living characteristics to the process. google.comresearchgate.net
While direct RAFT polymerization data for this compound is not extensively detailed in the provided results, studies on its analogues, such as diisopropyl fumarate (DiPF), are well-documented. researchgate.net The RAFT polymerization of DiPF using trithiocarbonate CTAs has successfully produced well-defined homopolymers. researchgate.net These homopolymers can then act as macro-CTAs for the subsequent block copolymerization of other monomers, like 2-ethylhexyl acrylate (B77674) (EHA), to form AB or ABA-type block copolymers. researchgate.netresearchgate.net This approach allows for the synthesis of complex structures, such as triblock copolymers with rigid poly(dialkyl fumarate) segments and flexible poly(2-ethylhexyl acrylate) segments. researchgate.netproquest.com
Table 2: RAFT Polymerization of Diisopropyl Fumarate (DiPF) for Block Copolymer Synthesis This table summarizes the synthesis of a PDiPF macro-CTA and its subsequent use in block copolymerization with 2-ethylhexyl acrylate (EHA).
| Polymerization Stage | Monomer | CTA/Macro-CTA | Resulting Polymer | Molar Mass (Mn) | Polydispersity (Mw/Mn) | Conversion (%) |
|---|---|---|---|---|---|---|
| Macro-CTA Synthesis | Diisopropyl Fumarate (DiPF) | Trithiocarbonate | PDiPF | 13,000 g/mol | Narrow | 68 |
| Block Copolymerization | 2-Ethylhexyl Acrylate (EHA) | PDiPF | PDiPF-b-PEHA | - | Well-controlled | - |
Data adapted from studies on block copolymer synthesis using RAFT. unlp.edu.arresearchgate.net
Emulsion polymerization offers another pathway to polymerize fumarates, potentially overcoming the slow reaction rates observed in bulk or solution polymerization. unlp.edu.ar In this method, the polymerization occurs within micelles or polymer particles dispersed in a continuous phase, typically water. nih.gov This compartmentalization can lead to a significant increase in the polymerization rate. unlp.edu.arnih.gov
Studies on the emulsion polymerization of diisopropyl fumarate (DIPF) using a redox initiator showed a much higher reaction rate compared to bulk polymerization, although conversion reached a limit at short reaction times. unlp.edu.ar The kinetics of emulsion polymerization are complex, influenced by the partitioning of the monomer between the aqueous phase, monomer droplets, and polymer particles. ethernet.edu.et The process can be distinguished from suspension polymerization by the location of the initiator and the polymerization kinetics; in emulsion polymerization, initiation typically occurs outside the monomer droplets. nih.gov While detailed kinetic data for this compound specifically is scarce, the principles established for other fumarates and hydrophobic monomers like vinyl acetate (B1210297) suggest that emulsion polymerization can enhance reaction rates due to a high concentration of radicals within the particles. unlp.edu.aracs.org
The kinetics of fumarate polymerization are profoundly influenced by both the monomer's molecular structure and the choice of initiator. unlp.edu.ar213.55.90 The steric bulk of the ester alkyl group is a critical factor; bulkier groups can decrease the termination rate constant more than the propagation rate constant, thereby facilitating the formation of high molecular weight polymers. kpi.ua213.55.90 However, excessively bulky groups can also slow the propagation rate. unlp.edu.ar The reactivity order for a series of dialkyl fumarates has been established as dicyclohexyl > diisopropyl > 2-ethylhexyl > 2-phenylethyl, highlighting the sensitive dependence on the ester group's structure. unlp.edu.ar
The initiator system also plays a crucial role. For example, 2,2′-azobis(isobutyrate) (MAIB) has been shown to produce polymers of higher molecular weight than other azo initiators like 2,2′-azoisobutyronitrile (AIBN). unlp.edu.arconicet.gov.ar This is attributed to the generation of more stable primary radicals from MAIB, leading to higher initiation efficiency. unlp.edu.ar The rate coefficient for the addition of initiator-derived radicals to fumarate monomers is on the order of 105 M-1 s-1, and the first propagation step is significantly faster than subsequent steps for macroradicals. griffith.edu.au
Controlled Radical Polymerization Techniques for Fumarate Esters
Copolymerization Strategies Involving this compound
Due to the difficulty of homopolymerization, dialkyl fumarates like this compound are frequently used in copolymerization with other vinyl monomers. unlp.edu.arrsc.org This strategy allows for the incorporation of the fumarate's structural characteristics into a wide range of polymers. This compound can be copolymerized with monomers such as C14-16 alpha-alkenes to create synthetic copolymers with applications in plastics and cosmetics. ontosight.ai
Systematic studies have shown that dialkyl fumarates exhibit a high tendency for alternating copolymerization with electron-donating comonomers like styrene (B11656) and vinyl esters. unlp.edu.ar Conversely, their reactivity decreases when paired with electron-withdrawing monomers such as acrylates. unlp.edu.ar The free radical copolymerization of di-n-docosyl fumarate with vinyl acetate and n-alkyl (meth)acrylates has been successfully carried out. researchgate.net Similarly, copolymers of dioctyl fumarate and N-isopropylacrylamide have been synthesized. researchgate.net These copolymerizations are often performed in solution using initiators like benzoyl peroxide. researchgate.net The resulting copolymers combine the properties of both monomers, leading to materials with tailored thermal and mechanical properties. unlp.edu.arresearchgate.net
Synthesis and Characterization of Alpha-Alkene Copolymers with this compound
Copolymers of alpha-alkenes and this compound are synthetic polymers created through the polymerization of C14-16 alpha-alkenes with this compound. ontosight.ai The resulting copolymers possess a unique chemical structure where the alkene backbones are cross-linked with the this compound units. ontosight.ai This structural feature imparts a combination of desirable properties, including thermal stability, mechanical strength, and resistance to degradation. ontosight.ai The long alkyl chains from the alpha-alkenes contribute to the polymer's flexibility and hydrophobic nature, while the fumarate moiety offers sites for further chemical modification or cross-linking. ontosight.ai
The synthesis of such copolymers can be achieved through various polymerization techniques. For instance, free radical polymerization in toluene (B28343) with an initiator like benzoyl peroxide has been reported for copolymerizing fumarates with other vinyl monomers. researchgate.net Characterization of the resulting copolymers is crucial to understand their composition and properties. Techniques like 1H NMR and carbon analysis are employed to determine the copolymer compositions. researchgate.net
Block Copolymer Architectures via Fumarate Monomers
Block copolymers containing fumarate segments have been successfully synthesized, offering a pathway to materials with distinct microphase-separated structures and a combination of properties from the different blocks. A common strategy involves the use of living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nii.ac.jpresearchgate.net
In one approach, a poly(dialkyl fumarate) is first synthesized and then used as a macro-chain transfer agent (macro-CTA) for the polymerization of a second monomer, such as 2-ethylhexyl acrylate, to form triblock copolymers. researchgate.net This sequential polymerization method allows for the creation of block copolymers with both rigid poly(dialkyl fumarate) segments and flexible poly(2-ethylhexyl acrylate) segments. researchgate.net The synthesis of AB and ABA block copolymers has been demonstrated using monofunctional and difunctional chain transfer agents, respectively. researchgate.net
It has been noted that the order of monomer addition can be critical. For instance, well-controlled block copolymers were obtained when 2-ethylhexyl acrylate was polymerized using a poly(diisopropyl fumarate) macro-CTA, but the reverse process, using a poly(2-ethylhexyl acrylate) macro-CTA to initiate diisopropyl fumarate polymerization, was unsuccessful. researchgate.net This highlights the unique radical polymerization behavior of fumarates, which is attributed to the steric hindrance of the monomer and its propagating radical. nii.ac.jp
The resulting block copolymers can exhibit microphase-separated structures, similar to those seen in other block copolymer systems. nii.ac.jp These architectures allow for the combination of properties such as the high thermal stability and rigidity of the poly(dialkyl fumarate) block with the flexibility of a polyacrylate block. researchgate.netresearchgate.net
Monomer Reactivity Ratios and Sequence Distribution in Fumarate Copolymers
In the context of fumarate copolymers, studies have shown that the reactivity of fumarate monomers is influenced by the nature of the comonomer. For instance, diisopropyl fumarate (DIPF) shows a high tendency for alternating copolymerization with electron-donating monomers like styrene but has lower reactivity with electron-withdrawing monomers such as methyl acrylate. unlp.edu.ar
The reaction conditions can also significantly impact the reactivity ratios. For the copolymerization of diisopropyl fumarate and benzyl (B1604629) acrylate, it was found that microwave irradiation led to reactivity ratios that were double those observed under conventional thermal conditions. unlp.edu.ar The product of the reactivity ratios (r1r2 = 0.152) in this system suggested a preference for homopolymerization of both monomers. unlp.edu.ar
The sequence distribution of monomer units along the copolymer chain, which is a direct consequence of the monomer reactivity ratios and feed composition, has a profound effect on the macroscopic properties of the polymer. fiveable.me This includes thermal properties like the glass transition temperature, as well as mechanical and solubility characteristics. fiveable.me
Table 1: Monomer Reactivity Ratios for Fumarate Copolymerization
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1r2 | Copolymerization Tendency |
| Diisopropyl Fumarate | Benzyl Acrylate | 0.152 | Preference for homopolymerization | ||
| Diisopropyl Fumarate | Styrene | High tendency to alternate | |||
| Diisopropyl Fumarate | Methyl Acrylate | Decreased reactivity |
Structure-Performance Relationships in this compound-Derived Polymers
Influence of Fumarate Moiety on Polymer Chain Rigidity and Thermal Stability
The incorporation of the fumarate moiety into a polymer backbone significantly influences its physical properties, most notably leading to increased chain rigidity and enhanced thermal stability. researchgate.netresearchgate.net This is a characteristic feature of poly(dialkyl fumarate)s, which are known for their rigid chain conformations. researchgate.net The steric hindrance imposed by the 1,2-disubstituted ethylene structure of the fumarate monomer restricts bond rotation, resulting in a less flexible polymer chain. nii.ac.jpmdpi.com
This inherent rigidity contributes to the high thermal stability observed in fumarate-containing polymers. researchgate.netresearchgate.net Thermogravimetric analysis has confirmed the excellent thermal stability of poly(dialkyl fumarate)s, particularly those containing bulky side groups like adamantane. researchgate.net The rigid nature of the polymer chains also affects their relaxation behavior. For example, poly(diethyl fumarate) exhibits two distinct thermal relaxations, an α and a β relaxation, which is an unusual characteristic for a homopolymer. mdpi.com This behavior is attributed to the glassy packing of the rigid polymer chains. mdpi.com Even in copolymers with flexible monomers like ethyl acrylate, the presence of fumarate segments as low as 30% can still lead to the observation of these two relaxations. mdpi.com
The rigidity of the fumarate segments can also lead to interesting morphological features. For instance, when stretched around its α relaxation temperature, poly(diethyl fumarate) can exhibit structural anisotropy. mdpi.com This demonstrates the profound impact of the fumarate unit's structure on the macroscopic properties and processing behavior of the resulting polymers.
Tailoring Polymer Properties through Cross-linking and Chemical Modification
The properties of polymers derived from this compound can be further tailored through cross-linking and chemical modification, allowing for the development of materials with specific performance characteristics. ontosight.ainih.gov The fumarate moiety itself provides reactive sites that can be utilized for these modifications. ontosight.ai
Cross-linking enhances the thermal stability, mechanical strength, and degradation resistance of the polymer network. ontosight.ai In fumarate-based systems, cross-linking can be achieved through various methods. For instance, in polymer inclusion membranes (PIMs), cross-linking the polymer matrix has been shown to improve both mechanical and thermal stability. researchgate.net The introduction of a cross-linking agent, such as poly(ethylene glycol) dimethacrylate, can significantly enhance the performance of these membranes. researchgate.net The degree of cross-linking can be controlled by adjusting the ratio of the fumarate polymer to the cross-linking agent, which in turn allows for the tuning of mechanical properties. researchgate.net
Chemical modification offers another avenue for tailoring polymer properties. For example, the incorporation of different comonomers during polymerization can be used to adjust crystallinity and modify properties like toughness, clarity, and gloss. kharagpurcollege.ac.in Furthermore, the ester groups of the fumarate monomer can potentially be subjected to chemical reactions to introduce new functional groups, thereby altering the polymer's polarity, solubility, or reactivity. The inherent rigidity of the fumarate backbone combined with the versatility of chemical modification and cross-linking provides a powerful platform for designing advanced materials with a wide range of properties. nih.gov
Advanced Material Research Utilizing this compound Polymers
Polymers derived from this compound are being explored for a variety of advanced material applications due to their unique combination of properties. The inherent thermal stability and mechanical strength imparted by the fumarate unit make these polymers suitable for use in specialized plastics and elastomers. ontosight.ai
One area of research is the development of thermoreversible cross-linked materials. For instance, copolymers containing diene-functionalized monomers can be cross-linked with bis-functional dienophiles, such as those derived from fumarates, through Diels-Alder reactions. acs.org This creates a network that can be thermally reversed, offering potential for self-healing and recyclable materials. acs.org
In the field of microemulsion polymerization, polymerizable surfactants based on sulfosuccinates, which are structurally related to this compound, have been synthesized. nih.gov These polymerizable surfactants can be used to create optically clear copolymer solids with high molecular weights and enhanced thermal stability. nih.gov The resulting materials exhibit fire-resistant properties, making them attractive for applications where safety is a concern. nih.gov
Furthermore, the ability to create block copolymers with rigid fumarate segments and flexible segments opens up possibilities for designing thermoplastic elastomers and other nanostructured materials. researchgate.net The distinct properties of each block can be leveraged to create materials with tailored mechanical and thermal performance. researchgate.net Research is also ongoing in the development of sustainable plastics, where the unique properties of fumarate-based polymers could contribute to the creation of new biodegradable or recyclable materials. warwick.ac.uk
Research into Polymeric Plasticizers and Performance Enhancers
This compound (BEHF), also known as dioctyl fumarate, is an organic compound frequently used as a plasticizer in the production of polymers. guidechem.comcymitquimica.com This colorless to pale yellow liquid enhances the flexibility and durability of materials, particularly polyvinyl chloride (PVC). guidechem.com Its function as a plasticizer involves reducing the intermolecular forces between polymer chains, which increases their mobility and, consequently, the flexibility of the material. guidechem.com
BEHF is valued in industrial applications for its favorable functional properties and thermal stability. cymitquimica.com It is often used as a specialty plasticizer and a co-monomer in polymerization processes with substances like vinyl acetate, vinyl chloride, styrene, and derivatives of acrylic and methacrylic acids. specialchem.com This versatility makes it a component in the manufacturing of coatings, latex paints, and textiles. specialchem.com
The unique structure of dialkyl fumarate polymers, including those derived from BEHF, provides notable properties such as high thermal stability, chain rigidity, and biocompatibility. researchgate.net
Table 1: Applications of this compound as a Plasticizer and Performance Enhancer
| Application | Function of this compound | Resulting Polymer Properties |
|---|---|---|
| Polyvinyl Chloride (PVC) Production | Plasticizer | Enhanced flexibility and durability |
| Coatings | Reactive Diluent, Co-monomer | Improved performance characteristics, adhesion, and durability |
| Adhesives | Monomer | Contributes to adhesion properties |
| Latex Paints | Co-monomer | --- |
This table summarizes the various roles of this compound in polymer applications, highlighting its function and the resulting improvements in material properties.
Investigation of Film-Forming and Coating Applications
As a co-monomer, BEHF is used in polymerization with various other monomers to create polymers for coating applications. specialchem.com Its low volatility and good thermal stability make it a suitable choice for formulations that require long-term performance and durability. cymitquimica.com
Development of Adhesives with Fumarate-Based Components
Fumarate-based components are integral to the development of certain types of adhesives. This compound, for instance, can be used as a monomer in the synthesis of polymers for adhesive applications. smolecule.com Its inclusion can improve the adhesion properties of the final product. smolecule.com
Research has focused on developing soft tissue adhesives with excellent performance for suture-free wound fixation. acs.org Poly(propylene fumarate) (PPF)-based materials are noted for their biocompatibility and high mechanical strength, making them suitable for such biomedical applications. acs.org A biomimetic strategy has been explored, using a nucleobase to tackify PPF-based adhesives, which has shown excellent adhesive behavior on various substrates, including biological tissues. acs.orgresearchgate.net
Pressure-sensitive adhesives have also been formulated using diesters of fumaric acid. google.com Furthermore, composites based on poly(butyl fumarate)/poly(propylene fumarate)-diacrylate networks have been investigated for use as bone adhesive tape, with the addition of hydroxyapatite (B223615) improving mechanical strength. nih.gov
Biomedical Engineering Applications of Fumarate-Derived Polymers
Fumarate-based polymers have garnered significant interest for a wide range of biomedical applications due to their biocompatibility and tunable properties. researchgate.nettandfonline.com These synthetic polymers offer flexibility in controlling physical, mechanical, and degradation characteristics to suit specific needs. cambridge.org
Fumarate-based macromers are excellent candidates for creating scaffolds in tissue engineering. oulu.fi Polymers such as poly(propylene fumarate) (PPF), poly(caprolactone fumarate) (PCLF), and oligo[poly(ethylene glycol) fumarate] (OPF) are biodegradable and can be cross-linked to form polymer networks. researchgate.nettandfonline.comoulu.fi These materials have been shown to be non-toxic to surrounding cells and tissues. oulu.fi
These scaffolds can be designed to be injectable, which offers the advantage of minimally invasive application and removal. oulu.fi They are particularly promising for bone and cartilage tissue engineering. tandfonline.comduke.edu For instance, PPF-based materials have been extensively studied for bone repair due to their controllable mechanical properties and tunable degradation. duke.edunih.gov The inclusion of ceramic components like hydroxyapatite in fumarate-based scaffolds has been shown to enhance their suitability as bone substitute materials. scispace.comunlp.edu.aringentaconnect.com
A study on fumarate/ceramic composite scaffolds demonstrated that the addition of hydroxyapatite increased the alkaline phosphatase (ALP) activity of bone marrow stromal cells grown on them, indicating enhanced osteogenic potential. unlp.edu.aringentaconnect.com Furthermore, these scaffolds did not induce the production of inflammatory markers from macrophages, suggesting good biocompatibility. unlp.edu.aringentaconnect.com
Table 2: Fumarate-Derived Polymers in Tissue Regeneration
| Polymer | Key Properties | Primary Tissue Engineering Application |
|---|---|---|
| Poly(propylene fumarate) (PPF) | Biodegradable, controllable mechanical properties, tunable degradation | Bone tissue engineering |
| Poly(caprolactone fumarate) (PCLF) | Hydrophobic, cross-linkable, biodegradable | Pre-formed or 3D printed scaffolds for nerve, cartilage, and bone regeneration |
This table outlines prominent fumarate-derived polymers used in tissue regeneration, their key characteristics, and primary applications.
Fumarate-based polymers are also explored as systems for the controlled release of therapeutic agents. nih.gov The biodegradable nature of these polymers is advantageous, as it allows for the gradual release of a drug as the polymer matrix degrades, and eliminates the need for surgical removal of the implant. cambridge.org
Hydrogels derived from fumarate-based polymers can act as carriers for drugs and cells, enabling local and direct delivery of therapeutic components. cambridge.org These hydrogels can mimic the natural extracellular matrix and allow for the controlled transport of bioactive molecules. cambridge.org
Poly(propylene fumarate) (PPF) has been investigated for creating injectable, in-situ forming drug delivery systems. researchgate.net For example, a system involving PPF and the anti-inflammatory drug fluocinolone (B42009) acetonide was developed for long-term ocular delivery. researchgate.netgoogle.com Studies have also examined the sustained release of other ophthalmic drugs from photocrosslinked PPF-based matrices, demonstrating their potential as carriers for long-term drug delivery. williamfostermd.ca
Fumaric acid itself can be used in drug formulations to create an acidic microenvironment within a matrix tablet, which can be useful for controlling the release of pH-sensitive drugs. nih.gov
The biocompatibility of fumarate-based materials is a critical aspect of their use in medical devices. google.com Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. nih.gov
Studies have demonstrated that fumarate-based polymers are generally well-tolerated in vivo. oulu.fi For instance, research on poly(propylene fumarate)-based materials has shown them to be biocompatible in various animal models. nih.govnih.gov An in vitro study on fumarate/ceramic composite scaffolds found no evidence of cytotoxicity, as indicated by the lack of nitric oxide production or pro-inflammatory cytokine release from macrophage cell lines. unlp.edu.aringentaconnect.com
The degradation products of fumarate-based polymers are also a key consideration. Fumaric acid, a fundamental component, is a natural product in mammalian cell metabolism and can be safely excreted. oulu.fi Studies on the degradation of poly(caprolactone-trifumarate) showed that while concentrated degradation products exhibited some cytotoxicity, diluted concentrations were non-cytotoxic, suggesting that the in vivo degradation process would likely not cause adverse effects. tandfonline.com
Furthermore, the introduction of tiamulin (B153960) fumarate into polyurethaneurea films was found to result in biocompatible materials, as determined by the tissue culture method. lp.edu.ua
Other Industrial and Specialized Applications of Fumarate Copolymers
Copolymers derived from this compound exhibit a versatile range of properties that make them suitable for various industrial and specialized applications beyond their primary use as plasticizers. The incorporation of the fumarate monomer can significantly modify the characteristics of polymers, leading to enhanced performance in areas such as lubrication, adhesion, coatings, and even advanced biomedical applications.
Lubricant and Crude Oil Additives
Copolymers containing dialkyl fumarates, including this compound, are effective as pour point depressants (PPDs) and viscosity index (VI) improvers for lubricating and crude oils. google.com Their performance is influenced by the structure and molecular weight of the copolymer.
As PPDs, these copolymers, particularly with vinyl acetate, modify the crystallization of wax in crude oil, preventing the formation of large crystal networks that can impede flow at low temperatures. researchgate.net The effectiveness of dialkyl fumarate/vinyl acetate copolymers as PPDs is dependent on the length of the alkyl chain. Research has indicated that copolymers based on didodecyl fumarate and vinyl acetate show superior performance in high-wax crude oils compared to other additives.
In lubricating oils, fumarate-vinyl acetate copolymers have been shown to be superior viscosity index improvers compared to conventional hydrocarbon polymers. google.com The incorporation of this compound in copolymers can lead to a higher viscosity index ceiling, meaning they can maintain the desired viscosity over a wider temperature range. A patent for copolymers of vinyl acetate and a mixture of dialkyl fumarates demonstrated their utility as combination VI improvers and pour depressants. google.com For instance, a copolymer of diethyl fumarate and di-n-butyl fumarate was developed as a lubricant for refrigerating machines using substitute freon refrigerants, highlighting its specialized application.
Table 1: Performance of this compound Copolymers as Lubricant Additives
| Copolymer Composition | Application | Key Finding |
| Copolymer of vinyl acetate and a mixture of dialkyl fumarates (including C8 esters) | Viscosity Index Improver & Pour Depressant | Can achieve higher viscosity index ceilings (e.g., 155 or higher) compared to commercial hydrocarbon polymers (around 135). google.com |
| Copolymer of di-2-ethylhexyl fumarate and diethyl fumarate | Lubricating oil for refrigerators | Resulting copolymer had a kinetic viscosity of 48.2 cSt at 40°C and 7.1 cSt at 100°C, with a viscosity index of 131. |
Adhesives and Coatings
The copolymerization of this compound with monomers like vinyl acetate, vinyl chloride, and various acrylates is utilized in the formulation of adhesives and coatings. smolecule.comspecialchem.com In these applications, the fumarate monomer contributes to the final properties of the polymer, such as adhesion and film formation.
A patent for a pressure-sensitive adhesive designed for plasticized PVC films describes an interpolymer of ethylene, vinyl acetate, di-2-ethylhexyl maleate (B1232345) or fumarate, and 2-ethylhexyl acrylate. google.com This formulation results in an adhesive with a desirable balance of properties for demanding applications.
In the realm of coatings, this compound is a comonomer in the production of latex paints and textile coatings. specialchem.comepo.org For example, an acrylic emulsion coating for medical gloves has been developed using a copolymer that includes di-2-ethylhexyl fumarate. This coating is designed to have a specific glass transition temperature to ensure it is non-tacky and provides good donning properties. google.com
Table 2: Application of this compound Copolymers in Adhesives and Coatings
| Application | Copolymer System | Composition | Resulting Property |
| Pressure-Sensitive Adhesive | Ethylene/Vinyl Acetate/Di-2-ethylhexyl Fumarate/2-Ethylhexyl Acrylate Interpolymer | 25-40% vinyl acetate, 10-30% ethylene, 20-30% di-2-ethylhexyl fumarate, 20-30% 2-ethylhexyl acrylate | Glass Transition Temperature (Tg) of -45°C to -25°C. google.com |
| Medical Glove Coating | Acrylic Emulsion Copolymer | Includes di-2-ethylhexyl fumarate | Net Glass Transition Temperature (Tg) above 15°C for a non-tacky finish. google.com |
Pharmaceutical and Biomedical Applications
An emerging area of application for this compound copolymers is in the pharmaceutical and biomedical fields. The lipophilic nature of this compound makes it a candidate for enhancing the solubility of hydrophobic active pharmaceutical ingredients (APIs). A recent study highlighted its effectiveness in stabilizing nanoparticle dispersions for targeted cancer therapies. smolecule.com While much of the research in biomedical fumarate-based polymers has focused on biodegradable materials like poly(propylene fumarate) for tissue engineering scaffolds, the unique properties of this compound suggest its potential in drug delivery systems. nih.gov For instance, polymersomes created from a triblock amphiphilic copolymer containing diisopropyl fumarate have been successfully used to encapsulate and achieve sustained release of the drug risedronate. researchgate.net This indicates the broader potential of fumarate copolymers as nanocarriers for drug delivery.
Environmental Distribution, Fate, and Degradation Research of Bis 2 Ethylhexyl Fumarate
Occurrence and Detection Methodologies in Environmental Matrices
The presence of bis(2-ethylhexyl) fumarate (B1241708) (DEHF) in the environment, particularly in aqueous systems and consumer products, has prompted the development of sophisticated analytical techniques for its monitoring.
The detection and quantification of fumarate esters like DEHF in environmental samples necessitate sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for this purpose. creative-proteomics.comgoogle.com This method offers high sensitivity and the ability to identify and quantify compounds even at low concentrations. creative-proteomics.comgoogle.com For instance, a GC/MS method has been developed for detecting dimethyl fumarate in food additives, demonstrating the technique's applicability to complex matrices. google.com The sample preparation for GC-MS analysis often involves extraction with a suitable solvent, such as dichloromethane, followed by filtration. google.com
High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of fumarate esters. creative-proteomics.comresearchgate.net HPLC can be coupled with UV detection or mass spectrometry (LC-MS) for enhanced selectivity and sensitivity, making it suitable for determining these compounds in various environmental and biological samples. creative-proteomics.comresearchgate.netresearchgate.net The choice of analytical technique often depends on the specific requirements of the study, including the sample matrix, the concentration of the analyte, and the need for confirmatory analysis.
| Analytical Technique | Principle | Common Uses in Fumarate Ester Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and identifies them by their mass-to-charge ratio. creative-proteomics.com | Environmental testing, quality control in manufacturing. creative-proteomics.com |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity to a stationary phase, detected by UV or other detectors. creative-proteomics.com | Testing food products, pharmaceuticals, and environmental samples. creative-proteomics.comresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of mass spectrometry. researchgate.net | Analysis of pharmaceuticals and their metabolites in aqueous environmental samples. researchgate.net |
Bis(2-ethylhexyl) fumarate has been identified in various environmental compartments and consumer goods. Notably, a 2022 study detected DEHF in 13 out of 18 bottled water samples, indicating its potential to leach from packaging materials or to be present as a contaminant in the water source. smolecule.comfoodpackagingforum.org The study also suggested that DEHF may contribute to the antiestrogenic activity observed in these samples, although it might not be the sole compound responsible. smolecule.comfoodpackagingforum.org
DEHF is authorized for use as an indirect food additive in the United States, specifically in adhesives, coatings, paperboard, and as an additive in silicones. foodpackagingforum.org It is also used as a plasticizer in various polymers to enhance flexibility and durability. smolecule.com Furthermore, it can be found in cosmetics, where it functions as an emollient. ontosight.aicir-safety.org The presence of DEHF in such a wide array of products underscores the potential pathways for its release into the environment.
Biodegradation Pathways and Microbial Interactions
The environmental fate of this compound is significantly influenced by microbial degradation processes.
The biodegradation of fumarate esters is initiated by the enzymatic hydrolysis of the ester bonds, releasing the corresponding alcohol and fumaric acid. mcgill.ca In the case of DEHF, this initial step yields 2-ethylhexanol and fumaric acid. smolecule.com Fumaric acid is a common metabolite in the citric acid cycle, a central metabolic pathway in many organisms, and can be readily utilized by microbes. mcgill.ca
The rate of biodegradation can be influenced by the presence of a primary carbon source. Studies have shown that some bacteria can utilize the degradation products of fumarate esters as a carbon source. mcgill.ca The kinetics of degradation often follow first-order reactions, and the half-life of the compound can be determined under specific conditions. For example, the bacterium Rhodococcus rhodocrous has been shown to biodegrade di(2-ethylhexyl)fumarate relatively quickly. researchgate.net
A key mechanism in the anaerobic degradation of certain organic compounds is the addition of fumarate. frontiersin.orgenviro.wiki This process, catalyzed by enzymes like alkylsuccinate synthase, involves the addition of the hydrocarbon to the double bond of fumarate, forming a succinate (B1194679) derivative. frontiersin.orgenviro.wiki This pathway has been observed in the degradation of alkanes and aromatic hydrocarbons by various anaerobic bacteria, including sulfate-reducing and denitrifying bacteria. frontiersin.orgenviro.wiki
The chemical structure of fumarate esters plays a crucial role in determining their susceptibility to microbial degradation. Several structural features have been identified as key influencers:
Ester Group Orientation: The spatial arrangement of the ester groups can affect the rate of biodegradation. For instance, maleates, which are cis-isomers of fumarates, have shown lower susceptibility to biodegradation compared to fumarates (trans-isomers). mcgill.ca
Alkyl Chain Length: The length of the alcohol chain in the ester influences the degradation rate. Esters with a total carbon number between 12 and 18 have been recommended for better anaerobic biodegradability in marine sediments. nih.gov
Alkyl Chain Branching: Branching in the alcohol moiety tends to slow down the biodegradation process. mcgill.canih.gov The degradation of esters with branched alcohols, such as 2-ethylhexanol found in DEHF, can lead to the formation of persistent metabolites. mcgill.ca This is because the branching can hinder the process of β-oxidation, a major pathway for the breakdown of fatty acids and other alkyl chains. mcgill.ca
Unsaturation: The presence of a double bond in the acid moiety, as is the case with fumarates, has been found to increase the biodegradability of the ester compared to their saturated analogs, succinates. mcgill.canih.gov
| Structural Feature | Influence on Biodegradability | Reference |
| Ester Group Geometry (trans vs. cis) | trans (fumarate) is generally more biodegradable than cis (maleate). | mcgill.ca |
| Alkyl Chain Length | Optimal anaerobic degradation for total carbon numbers of 12-18. | nih.gov |
| Alkyl Chain Branching | Branched alcohols can slow degradation and lead to persistent metabolites. | mcgill.canih.gov |
| Unsaturation in Diacid | The double bond in fumarates enhances biodegradability compared to saturated succinates. | mcgill.canih.gov |
Abiotic Degradation Mechanisms of Fumarates
Photolytic Degradation Studies and Environmental Photoreactivity
Photolytic degradation, the breakdown of compounds by light, is a key process in the environmental fate of many organic chemicals. While specific studies on the photolysis of this compound are limited, research on structurally similar compounds like bis(2-ethylhexyl) phthalate (B1215562) (DEHP) provides valuable insights. The photolysis of DEHP is significantly influenced by the presence of natural water constituents. nih.govresearchgate.netresearchgate.net For instance, nitrate (B79036) and ferric ions can accelerate the photodegradation of DEHP by generating hydroxyl radicals (•OH). nih.govresearchgate.netresearchgate.net Similarly, fulvic acids at low concentrations can promote photolysis through energy transfer. nih.govresearchgate.netresearchgate.net However, at high concentrations, fulvic acids can inhibit photolysis by acting as a light screen. nih.govresearchgate.netresearchgate.net The presence of chloride ions alongside low concentrations of fulvic acids can also enhance degradation by generating reactive chlorine species. nih.gov Given the structural similarities, it is plausible that this compound would exhibit comparable photoreactive behavior in the presence of these natural water components.
Hydrolysis and Other Chemical Transformation Pathways
Hydrolysis, the reaction with water, is another critical degradation pathway for esters like this compound. In the presence of acids or bases, it can hydrolyze back to fumaric acid and 2-ethylhexanol. smolecule.comresearchgate.net This process is a key consideration in its environmental persistence.
Beyond hydrolysis, other chemical transformations can occur. For instance, research has shown that this compound can be formed as a transformation product during the degradation of other compounds, such as Bisphenol A (BPA) by non-ligninolytic fungi. researchgate.net This indicates its potential to be an intermediate in complex environmental degradation chains.
The degradation of similar compounds also offers clues. For example, the degradation of DEHP under methanogenic conditions has been studied, showing that its intermediary hydrolysis products, 2-ethylhexanol and mono(2-ethylhexyl) phthalate, can be degraded to methane. nih.gov However, DEHP itself remained unaffected under these conditions, suggesting the stability of the core phthalate structure. nih.gov In contrast, studies on diesters of fumaric acid have shown they are more susceptible to biodegradation than their maleate (B1232345) counterparts, which have a similar structure to DEHP. mcgill.ca This suggests that the fumarate structure of this compound may make it more amenable to certain degradation pathways compared to some other plasticizers.
Environmental Partitioning and Mobility Studies
The way a chemical distributes itself between different environmental compartments—such as water, soil, and air—and its mobility within these compartments are crucial for understanding its potential for exposure and transport.
This compound's physical and chemical properties, such as its low water solubility and lipophilic nature, suggest it will have a tendency to partition from water into soil, sediment, and biota. ontosight.ai This is supported by data on the structurally similar DEHP, which strongly attaches to soil particles and humic material. wi.gov
The mobility of this compound in soil is expected to be low due to its high adsorption potential. The European Chemicals Agency (ECHA) registration dossier for this compound includes information on its transport and distribution, noting its potential for adsorption/desorption. europa.eu While specific mobility studies on this compound are not widely available in the public domain, the behavior of DEHP again provides a useful surrogate. DEHP is not expected to be highly mobile in soil, which limits its potential to leach into groundwater. wi.gov However, its presence has been detected in various environmental samples, including water bodies, often attributed to industrial effluents and the leaching from plastic products. foodpackagingforum.orgcanada.cacanada.ca
The following table summarizes key data points related to the environmental fate and partitioning of this compound and related compounds:
| Parameter | Compound | Finding | Source |
| Photodegradation | Bis(2-ethylhexyl) phthalate (DEHP) | Accelerated by nitrate, ferric ions, and low concentrations of fulvic acids. | nih.govresearchgate.netresearchgate.net |
| Hydrolysis | This compound | Can hydrolyze to fumaric acid and 2-ethylhexanol in the presence of acids or bases. | smolecule.comresearchgate.net |
| Biodegradation | Fumarate esters | More susceptible to biodegradation compared to maleate esters. | mcgill.ca |
| Environmental Partitioning | This compound | Expected to partition to soil and sediment due to low water solubility. | ontosight.ai |
| Mobility in Soil | Bis(2-ethylhexyl) phthalate (DEHP) | Low mobility due to strong adsorption to soil particles. | wi.gov |
Toxicological Assessment and Mechanistic Research of Bis 2 Ethylhexyl Fumarate
In Vitro Toxicological Investigations
No specific in vitro cytotoxicity studies on Bis(2-ethylhexyl) fumarate (B1241708) in cellular models were identified in the available scientific literature. While extensive research exists for structurally similar compounds like Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), this data cannot be extrapolated to Bis(2-ethylhexyl) fumarate.
A review of available toxicological data indicates a lack of specific genotoxicity and mutagenicity studies for this compound. Safety data sheets for the compound state that there is no data available regarding its potential for germ cell mutagenicity tcichemicals.com.
This compound has been identified as a skin and eye irritant. According to safety data provided by chemical suppliers, the compound is classified with specific hazard statements indicating its potential to cause irritation upon contact tcichemicals.comtcichemicals.comspectrumchemical.com.
Skin Irritation : The compound is categorized as causing skin irritation tcichemicals.comtcichemicals.comspectrumchemical.com. Precautionary statements recommend washing skin thoroughly after handling and wearing protective gloves tcichemicals.com. If skin irritation occurs, it is advised to seek medical attention tcichemicals.com.
Eye Irritation : It is classified as causing serious eye irritation tcichemicals.comtcichemicals.comspectrumchemical.com. Safety protocols mandate the use of eye protection when handling the substance and recommend rinsing eyes cautiously with water for several minutes if contact occurs tcichemicals.com. Medical advice should be sought if eye irritation persists tcichemicals.com.
| Endpoint | Classification | Source |
|---|---|---|
| Skin Irritation | Causes skin irritation (H315) | tcichemicals.comtcichemicals.comspectrumchemical.com |
| Eye Irritation | Causes serious eye irritation (H319) | tcichemicals.comtcichemicals.comspectrumchemical.com |
There is currently no available data to assess the skin sensitization potential or mechanisms of this compound. A safety data sheet for the compound explicitly states that information on respiratory or skin sensitization is not available tcichemicals.com.
In Vivo Toxicological Studies and End-Point Analysis
No dedicated in vivo studies detailing the effects of sub-chronic or chronic exposure to this compound were found in the public domain. Research in this area is necessary to understand the long-term toxicological profile of the compound.
Assessment of Reproductive and Developmental Endpoints
The evaluation of reproductive and developmental toxicity of this compound (also known as di(2-ethylhexyl) fumarate or DEHF) is an area of emerging research. Concerns have been raised due to its detection in consumer products and its structural similarities to other compounds known for endocrine-disrupting activities.
Androgenic and Estrogenic Activity Studies in Model Systems
Studies have begun to investigate the potential of this compound to interfere with hormonal pathways. A significant study analyzing commercially available bottled water detected DEHF and evaluated the samples for hormonal activity. The research found that out of 18 samples tested, 13 exhibited antiestrogenic activity. foodpackagingforum.org While DEHF was identified as a contributor to this antiestrogenic effect, the study noted that it could not account for the entirety of the observed activity, suggesting the presence of other, unidentified antiestrogenic compounds. foodpackagingforum.org
Conversely, the same study found that 16 of the 18 samples possessed antiandrogenic activity. However, the presence of DEHF could not explain this finding, indicating that other substances were responsible for the antiandrogenic effects observed. foodpackagingforum.org This highlights the complexity of assessing the endocrine-disrupting potential of single compounds within environmental mixtures. Other structurally related substances, such as dioctyl maleate (B1232345) (DOM) and dioctyl fumarate (DOF), have also been reported to be hormonally active. foodpackagingforum.org
Organ-Specific Effects and Histopathological Evaluations
Specific data regarding organ-specific toxicity and detailed histopathological evaluations for this compound are limited in publicly available scientific literature. While toxicological data is available for its structural analog, Bis(2-ethylhexyl) phthalate (DEHP), such information cannot be directly extrapolated to the fumarate ester. Further research is required to characterize the potential target organs and tissue-level effects of this compound exposure.
Mechanistic Toxicology of Fumarate Esters
The toxicological mechanisms of fumarate esters, a class of compounds to which this compound belongs, have been more extensively studied, particularly for smaller esters like dimethyl fumarate (DMF). These studies provide a framework for understanding the potential biological activities of larger esters.
Endocrine Disrupting Potential and Receptor Interactions
As established in section 5.2.2.1., this compound has been shown to possess antiestrogenic properties. foodpackagingforum.org This activity suggests a potential interaction with estrogen receptors, where the molecule may bind to the receptor and block the action of endogenous estrogens. The precise nature of this receptor interaction—whether it is competitive binding or another mechanism—requires further elucidation. The lack of observed antiandrogenic activity for DEHF suggests a degree of specificity in its endocrine-disrupting action, primarily targeting the estrogenic pathway. foodpackagingforum.org
Oxidative Stress Induction and Cellular Response Mechanisms (relevant to related esters)
A primary mechanism of action for fumaric acid esters (FAEs) is the induction of cellular antioxidant pathways, largely through the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). oup.comnih.govnih.govmdpi.com FAEs are α,β-unsaturated carboxylic esters that can react with thiol groups, such as those in cysteine residues. nih.gov
This reactivity is key to the activation of the Nrf2 pathway. Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Keap1, which targets Nrf2 for degradation. FAEs can directly modify specific cysteine residues on Keap1. nih.govnih.gov This modification prevents Keap1 from inhibiting Nrf2, leading to Nrf2 stabilization, accumulation in the nucleus, and subsequent activation of antioxidant response element (ARE)-dependent genes. oup.comnih.gov These genes encode for a variety of cytoprotective proteins, including antioxidant enzymes and proteins involved in glutathione (B108866) (GSH) synthesis. nih.govnih.gov
Metabolic Pathways and Metabolite Identification of Fumarate Esters
The metabolic fate of fumarate esters has been well-characterized using dimethyl fumarate (DMF) as a model compound. Fumarate diesters are typically prodrugs that are not intended to reach systemic circulation intact. wikipedia.org Following oral administration, DMF is rapidly hydrolyzed by esterase enzymes in the gastrointestinal tract, blood, and various tissues into its active metabolite, monomethyl fumarate (MMF). wikipedia.orgnih.govresearchgate.net
It is expected that this compound would undergo a similar initial metabolic step, being hydrolyzed by esterases to form mono(2-ethylhexyl) fumarate and 2-ethylhexanol.
The resulting monoester (like MMF) is the primary bioactive metabolite. ijdvl.com This metabolite is further metabolized through fundamental cellular energy pathways. Fumaric acid is a natural intermediate of the mitochondrial tricarboxylic acid (TCA) cycle (or Krebs cycle). mdpi.com The fumarate core of the metabolite can enter this cycle, where it is ultimately broken down into carbon dioxide and water. ijdvl.com The primary route of elimination for the carbon backbone is via exhalation as CO2, with only minor amounts excreted in urine or feces. wikipedia.org
Comparative Toxicological Analysis with Related Compounds
To understand the toxicological profile of this compound (BEHF), it is informative to compare it with structurally related compounds. These comparisons can be based on shared structural motifs, such as the 2-ethylhexyl alcohol moiety, the fumarate or maleate backbone, or its function as a plasticizer. Key comparators include phthalate esters, particularly Di(2-ethylhexyl) phthalate (DEHP), other diesters containing the 2-ethylhexyl group, and various fumaric or maleic acid esters.
Comparison with 2-Ethylhexyl-Containing Compounds
The presence of the 2-ethylhexyl moiety is a significant factor in the toxicology of several industrial chemicals. A comparative study on the chronic toxicity and carcinogenic potential of four compounds containing this group—Di(2-ethylhexyl) phthalate (DEHP), Di(2-ethylhexyl) adipate (B1204190) (DEHA), Tris(2-ethylhexyl) phosphate (B84403) (TEHP), and 2-ethylhexyl sulfate (B86663) (EHS)—revealed a common target organ. nih.gov Despite differences in their core chemical structures, all four compounds were associated with an increased incidence of hepatocellular neoplasms, particularly carcinomas, in female mice. nih.gov DEHP and DEHA also induced these neoplasms in male mice, while DEHP was additionally found to cause hepatocellular neoplasms in both male and female rats. nih.govresearchgate.net
This suggests that the 2-ethylhexyl group, or its metabolite 2-ethylhexanol, may possess carcinogenic potential in the rodent liver. nih.govresearchgate.net The mechanism for DEHP-induced hepatocarcinogenesis in rodents is considered non-genotoxic and is linked to a series of events including activation of the peroxisome proliferator-activated receptor alpha (PPARα), leading to peroxisome proliferation, hepatomegaly, and alterations in cell proliferation and apoptosis. tandfonline.comtandfonline.comresearchgate.net
| Compound | Species/Sex | Hepatocellular Neoplasm Induction |
|---|---|---|
| Di(2-ethylhexyl) phthalate (DEHP) | Male Rat | Positive |
| Female Rat | Positive | |
| Male Mouse | Positive | |
| Female Mouse | Positive | |
| Di(2-ethylhexyl) adipate (DEHA) | Male Mouse | Positive |
| Female Mouse | Positive | |
| Tris(2-ethylhexyl) phosphate (TEHP) | Female Mouse | Positive |
| 2-Ethylhexyl sulfate (EHS) | Female Mouse | Positive |
Comparison with Geometric Isomers and Related Diesters
This compound is the trans-isomer of a butenedioic acid diester. Its cis-isomer is Bis(2-ethylhexyl) maleate (also known as Dioctyl maleate). Toxicological assessments suggest that upon absorption, these esters are likely hydrolyzed to their constituent acid (maleic or fumaric acid) and 2-ethylhexanol. industrialchemicals.gov.au Therefore, the systemic toxicity is expected to be driven by these metabolites. industrialchemicals.gov.au
Data on the maleate counterparts indicate potential for developmental toxicity, linked to the 2-ethylhexanol metabolite, which is a known developmental toxicant. industrialchemicals.gov.au Mono(2-ethylhexyl) maleate, a potential hydrolysis intermediate, has been shown to have moderate acute oral toxicity. industrialchemicals.gov.au
Further comparisons can be made with structural isomers used as plasticizers, such as Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), an isomer of DEHP. su.se DEHT is reported to be less active than DEHP in inducing peroxisome proliferation in rats. nih.gov This is attributed to its metabolism, which primarily involves hydrolysis to terephthalic acid and 2-ethylhexanol, with only a small fraction converting to the monoester metabolite. nih.gov In vitro studies comparing the metabolites of DEHT and DEHP on thyroid hormone receptors found that while DEHP's oxidized metabolite (5-OH-MEHP) was a receptor agonist, the metabolites of DEHT had no such effect, highlighting how isomeric differences can significantly alter toxicological outcomes. nih.gov
Comparison with Other Fumaric Acid Esters
Other fumaric acid esters (FAEs), such as Dimethyl fumarate (DMF) and Monoethyl fumarate (MEF), have been studied extensively, primarily in a therapeutic context. nih.govneurology.orgbohrium.com These smaller, more water-soluble FAEs have different pharmacokinetic and pharmacodynamic profiles compared to the larger, more lipophilic BEHF. DMF, for instance, is rapidly metabolized in vivo to its active metabolite, Monomethyl fumarate (MMF). researchgate.netnih.govnih.gov
Toxicological comparisons between different FAEs show distinct biological responses. For example, in vitro studies have found that diesters like DMF and Diethyl fumarate (DEF) exhibit higher cytotoxicity than their corresponding monoesters (MMF and MEF), which is attributed to their greater lipophilicity and ability to permeate cell membranes. researchgate.net In studies comparing DMF and MEF, MEF was found to preferentially partition into the kidney and was associated with the activation of apoptosis pathways, a response not seen with DMF. neurology.org This demonstrates that the nature of the alcohol esterified to the fumaric acid core significantly influences the compound's biological activity and toxicity profile.
| Compound Type | Example Compound | Relative Cytotoxicity | Postulated Reason |
|---|---|---|---|
| Diester | Dimethyl fumarate (DMF) | Higher | Higher lipophilicity and membrane permeation |
| Diethyl fumarate (DEF) | Higher | ||
| Monoester | Monomethyl fumarate (MMF) | Lower | Lower lipophilicity |
| Monoethyl fumarate (MEF) | Lower |
Regulatory Science and Risk Management Research for Bis 2 Ethylhexyl Fumarate
Regulatory Frameworks and Chemical Substance Evaluation Methodologies
The safety and management of chemical substances like Bis(2-ethylhexyl) fumarate (B1241708) are governed by comprehensive regulatory frameworks worldwide. These systems are designed to evaluate the potential risks chemicals pose to human health and the environment. Key among these are the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union and the Toxic Substances Control Act (TSCA) in the United States. These frameworks are complemented by international guidelines that ensure a standardized approach to chemical characterization.
Application of REACH and TSCA Regulations in Safety Assessment
REACH Regulation (EU):
Under REACH, manufacturers and importers are required to gather information on the properties of their chemical substances and register this information in a central database managed by the European Chemicals Agency (ECHA). For a substance like Bis(2-ethylhexyl) fumarate or its isomers, a registration dossier would contain data on its hazards, uses, and potential exposure scenarios.
For instance, the related compound Bis(2-ethylhexyl) maleate (B1232345) is registered under REACH and is manufactured in or imported into the European Economic Area at significant volumes. europa.eu The ECHA evaluation process examines the registration information to clarify if a substance constitutes a risk. If a risk is identified, measures such as restriction, authorization, or harmonized classification and labeling may be implemented. europa.eu Substances identified as being of very high concern (SVHC), for example, due to carcinogenic or reprotoxic properties, are placed on a candidate list for eventual authorization, a process seen with compounds like Bis(2-ethylhexyl) phthalate (B1215562). cpachem.com
Toxic Substances Control Act (TSCA) (USA):
In the United States, the TSCA, administered by the Environmental Protection Agency (EPA), provides the authority to require reporting, record-keeping, and testing requirements, as well as restrictions relating to chemical substances. New chemicals must undergo a pre-manufacturing notification (PMN) review before they can be introduced into commerce. For existing chemicals like this compound, the EPA evaluates their safety through a risk-based screening process.
The EPA utilizes various tools and models in its assessments. For example, the Consumer Exposure Models (CEM) are used in chemical substance management systems under TSCA to estimate exposure from consumer products. researchgate.net Furthermore, specific applications of chemicals are regulated by other bodies; for example, the Food and Drug Administration (FDA) regulates the use of substances like this compound as components of adhesives or coatings that come into contact with food. fda.gov
The following table summarizes key aspects of these regulatory frameworks.
| Feature | REACH (EU) | TSCA (USA) |
| Administering Body | European Chemicals Agency (ECHA) | Environmental Protection Agency (EPA) |
| Core Principle | "No data, no market." Burden of proof on industry to demonstrate safe use. | Risk-based evaluation of new and existing chemicals to prevent unreasonable risk. |
| Registration | Required for substances manufactured or imported >1 tonne/year. | Inventory of existing chemicals. Pre-Manufacturing Notification (PMN) for new chemicals. |
| Evaluation | Dossier evaluation and substance evaluation by authorities. | Risk evaluation of prioritized existing chemicals. Review of new chemicals. |
| Risk Management | Authorization for Substances of Very High Concern (SVHC), Restrictions, Harmonized Classification & Labelling. | Consent orders, rules to limit or ban production, use, or disposal. |
International Guidelines for Chemical Substance Characterization
Standardized international guidelines are crucial for the consistent and reliable characterization of chemical substances, forming the basis for regulatory safety assessments. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are a key example. These guidelines provide a collection of internationally accepted methods for assessing chemical properties and effects on human health and the environment. Regulatory bodies and assessment frameworks, including REACH and Australia's IMAP (Inventory Multi-tiered Assessment and Prioritisation), frequently rely on data generated according to OECD Test Guidelines (TGs). researchgate.netindustrialchemicals.gov.au
The characterization of a substance for a safety assessment dossier typically includes:
Chemical Identity: Unambiguous identification through IUPAC name, CAS number, molecular and structural formula. europa.eu
Physical and Chemical Properties: Data on parameters like boiling point, vapor pressure, water solubility, and partition coefficient, which are essential for predicting environmental fate and exposure.
Manufacturing Process: Information on the manufacturing process, including potential impurities and reaction by-products. researchgate.net
Intended Use and Migration: Detailed description of the intended applications, and for substances used in materials like food packaging, data on the extent to which the substance can migrate into food. researchgate.net
Toxicological Data: A comprehensive set of toxicological studies to evaluate potential health hazards. The extent of required data often depends on the potential for exposure. For instance, guidelines for food contact materials may require more extensive data for substances with higher migration levels. researchgate.net
Methodologies for Exposure Assessment in Various Applications
Exposure assessment is a critical component of risk assessment, aiming to quantify the contact of human populations or environmental compartments with a chemical substance. The methodology involves identifying the sources and pathways of exposure and measuring or estimating the magnitude, frequency, and duration of that exposure.
For a compound like this compound, which may be used as a plasticizer or a chemical intermediate, exposure assessments consider several scenarios:
Occupational Exposure: This assessment focuses on individuals who may be exposed during the manufacturing, formulation, or industrial use of the chemical. It is estimated that only a small number of individuals are involved in the direct manufacturing and handling process of similar compounds. oecd.org Exposure is often minimized through good industrial hygiene practices, and assessments would consider inhalation and dermal contact as primary routes.
Consumer Exposure: Consumers can be exposed through the use of final products containing the substance. For example, isomers of this compound are used in adhesives, sealants, coating products, and plastic articles. europa.eu Methodologies for assessing consumer exposure include the use of sophisticated models like the EPA's Consumer Exposure Models (CEM) and the Dutch National Institute for Public Health and the Environment's (RIVM) DustEx model, which predict concentrations in indoor environments and house dust. researchgate.net
Environmental Exposure: This involves estimating the concentration of the chemical in environmental media such as water, soil, and air, resulting from releases during its lifecycle. These estimations, often referred to as Predicted Environmental Concentrations (PECs), are derived from production volumes, use patterns, and the chemical's physical-chemical properties. These PECs are then compared with predicted no-effect concentrations (PNECs) to assess environmental risk. oecd.org
The table below outlines the key components of an exposure assessment.
| Assessment Component | Description | Key Parameters & Methodologies |
| Source Identification | Identifying the applications and processes that release the substance. | Industrial use data (e.g., plasticizer, chemical intermediate), consumer product inventories. europa.euoecd.org |
| Pathway Analysis | Determining the routes by which the substance travels from the source to the receptor (human or environment). | Analysis of use in food packaging, building materials, etc. europa.euresearchgate.net |
| Exposure Quantification | Measuring or modeling the concentration of the substance in relevant media and estimating intake. | Environmental modeling, consumer exposure models (CEM, DustEx), migration testing, occupational hygiene measurements. researchgate.net |
| Population Characterization | Identifying the specific populations that are exposed (e.g., workers, general public, sensitive subgroups). | Demographic data, usage patterns of consumer products. |
Development of Risk Assessment Models for Environmental and Human Health
Risk assessment models integrate exposure and hazard information to characterize the nature and likelihood of adverse effects on human health and the environment. These models are foundational to regulatory decision-making.
Science-based, tiered frameworks are often employed to align the assessment effort with the potential risk of a chemical. The Australian IMAP framework, for example, uses a multi-tiered approach:
Tier I: A high-throughput screening using existing electronic data to identify chemicals requiring further assessment.
Tier II: A more detailed evaluation of risk on a substance-by-substance or category basis.
Tier III: In-depth assessments to address specific concerns that could not be resolved at Tier II. industrialchemicals.gov.au
For human health, a common risk assessment approach is the Margin of Exposure (MOE) method. researchgate.net This involves comparing a point of departure from animal toxicity studies, such as the No-Observed-Adverse-Effect Level (NOAEL), with the estimated human exposure. industrialchemicals.gov.au A sufficiently large MOE provides confidence that the risk is adequately controlled. Other metrics like the Tolerable Daily Intake (TDI) or Reference Dose (RfD) are also used to evaluate non-carcinogenic risk. researchgate.net For potential carcinogens, risk is often expressed as the probability of an individual developing cancer over a lifetime due to exposure. researchgate.netnih.gov
For environmental risk assessment, the process typically involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). oecd.org The PNEC is derived from ecotoxicity data (e.g., from studies on fish, daphnids, and algae) by applying an assessment factor to account for uncertainties. If the PEC/PNEC ratio is less than one, the risk is generally considered to be acceptable.
Recent developments in risk assessment include frameworks that combine consumer exposure tools with damage functions to provide a more quantitative and relative risk assessment between different chemicals, such as comparing alternative plasticizers to substances like DEHP. researchgate.net
Policy Implications and Future Regulatory Considerations
The outcomes of risk assessments have significant policy implications, guiding regulatory actions to manage chemical risks. Depending on the findings, a risk assessment can lead to several regulatory outcomes:
No Immediate Action: If risks are found to be sufficiently low, regulators may conclude that no further action is needed.
Hazard Classification and Labeling: A chemical may be recommended for classification and labeling to communicate its hazards to workers and consumers. industrialchemicals.gov.au
Restrictions or Bans: If a risk is deemed unacceptable, regulators may restrict or ban specific uses of a chemical. For example, certain phthalates are restricted in toys and childcare articles. industrialchemicals.gov.au
Further Data Generation: If the risk assessment is limited by a lack of data, regulators may require further testing to be conducted. A recommendation for a higher-tier assessment is a common outcome when initial screening indicates a potential concern that needs to be explored in more detail.
Future regulatory considerations are shaped by scientific advancements and evolving public health and environmental priorities. There is an ongoing international focus on identifying and assessing alternatives to chemicals of concern. industrialchemicals.gov.au However, it is critical to ensure that these alternatives are themselves safe, highlighting the need for comprehensive safety data before they are widely adopted. nih.gov
Moreover, there is increasing scientific discussion about the effects of low-dose exposures and the combined effects of multiple chemicals (the "cocktail effect"). This emphasizes the need for regulatory frameworks and risk assessment models to be continually updated to incorporate the latest scientific evidence and ensure they remain protective of human health and the environment. nih.gov
Future Frontiers in this compound Research: A Call for Deeper Investigation
A comprehensive analysis of the current state of knowledge surrounding this compound (BEHF) reveals significant opportunities for future research. While recognized for its role as a monomer in polymer synthesis, a thorough understanding of its properties, potential applications, and long-term effects remains largely uncharted territory. This article outlines the key gaps in our current academic understanding, explores emerging research avenues, and highlights the need for interdisciplinary collaboration to unlock the full potential of this fumarate ester.
Q & A
Q. How can Bis(2-ethylhexyl) fumarate (BEHF) be reliably identified and quantified in environmental samples?
Methodological Answer:
- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for nontarget screening. BEHF can be identified via accurate mass measurements (e.g., m/z 340.50) and retention time matching against authentic standards .
- Isomer Differentiation : BEHF may co-elute with structural isomers (e.g., dioctyl maleate). Confirm identity using tandem MS (MS/MS) fragmentation patterns and comparison with reference spectra .
- Quantification : Employ isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in complex samples like water or biological fluids .
Q. What safety protocols are critical for handling BEHF in laboratory settings?
Methodological Answer:
- Exposure Control : Use fume hoods and closed systems to minimize inhalation of vapors. BEHF is classified as a reproductive toxin (Category 1B) and may cause skin irritation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid latex gloves due to potential permeability .
- Storage : Store in tightly sealed containers away from oxidizing agents (e.g., peroxides) and strong acids/bases to prevent decomposition .
- Waste Disposal : Collect waste in labeled containers and dispose via authorized hazardous waste facilities to avoid environmental release .
Q. How does BEHF interact with biological systems, and what assays are suitable for assessing its endocrine-disrupting effects?
Methodological Answer:
- In Vitro Assays : Use androgen receptor (AR) antagonism assays. BEHF has shown up to 90% inhibition of AR activity in reporter gene assays (e.g., MDA-kb2 cells) .
- Dose-Response Analysis : Test concentrations ranging from 1 nM to 100 µM to establish EC50 values. Include positive controls (e.g., flutamide) for validation .
- Metabolite Screening : Investigate hydrolytic degradation products (e.g., fumaric acid and 2-ethylhexanol) using liver microsome assays to assess bioactivation pathways .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in BEHF’s reported toxicity across studies?
Methodological Answer:
- Source Variability : Compare batch-specific purity (e.g., >98% vs. technical-grade BEHF) using gas chromatography (GC) to rule out contaminant-driven effects .
- Species Sensitivity : Conduct parallel tests on zebrafish (Danio rerio) and water fleas (Daphnia magna). BEHF exhibits higher acute toxicity to Daphnia (LC50 < 10 mg/L) than fish .
- Temporal Exposure Models : Use time-resolved toxicity assays to differentiate acute vs. chronic effects. Prolonged exposure may amplify reproductive toxicity due to bioaccumulation .
Q. How can BEHF’s stability and decomposition products be characterized under experimental conditions?
Methodological Answer:
- Thermal Degradation : Perform thermogravimetric analysis (TGA) coupled with FTIR to identify gaseous products (e.g., CO, aldehydes) released at temperatures >200°C .
- Oxidative Stressors : Expose BEHF to UV light or hydroxyl radicals (via Fenton reactions) and monitor degradation using GC-MS. Maleic anhydride is a common oxidation byproduct .
- Hydrolytic Pathways : Simulate aqueous hydrolysis at varying pH levels (pH 2–12). BEHF is stable in neutral water but hydrolyzes rapidly under alkaline conditions (t1/2 < 24 h at pH 12) .
Q. What advanced synthetic routes exist for producing BEHF derivatives with modified biological activity?
Methodological Answer:
- Ester Functionalization : Replace the 2-ethylhexyl group with fluorinated or branched alkyl chains via transesterification. For example, use lipase catalysts (e.g., Candida antarctica) in nonpolar solvents .
- Isomer-Specific Synthesis : Optimize maleate-to-fumarate isomerization using catalytic iodine or UV irradiation. Monitor reaction progress via ¹H-NMR (maleate: δ 6.3 ppm; fumarate: δ 6.8 ppm) .
- Polymer Applications : Incorporate BEHF into copolymers (e.g., pyrrolopyridazinedione-based systems) via Stille coupling for organic solar cells. Characterize using GPC and UV-Vis spectroscopy .
Q. How can computational tools enhance the prediction of BEHF’s environmental fate and receptor interactions?
Methodological Answer:
- QSAR Modeling : Use tools like EPI Suite to predict biodegradation half-lives (e.g., 60–90 days in soil) and bioaccumulation factors (log BAF > 3.5) .
- Molecular Docking : Simulate BEHF binding to nuclear receptors (e.g., AR, PPARγ) using AutoDock Vina. Validate with mutagenesis studies on receptor ligand-binding domains .
- Ecological Risk Assessment : Integrate predicted no-effect concentrations (PNECs) from species sensitivity distributions (SSDs) with regional exposure data using R packages like ssdtools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
